![molecular formula C22H25N3O3S2 B2879201 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941982-08-7](/img/structure/B2879201.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“3-Ethylbenzo[d]thiazol-3-ium bromide” is a chemical compound with the CAS Number: 32446-47-2 . It has a molecular weight of 244.16 . It’s a solid at room temperature and should be stored in a dark place, under an inert atmosphere .
Molecular Structure Analysis
The Inchi Code for “3-Ethylbenzo[d]thiazol-3-ium bromide” is 1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8 (9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
“3-Ethylbenzo[d]thiazol-3-ium bromide” is a solid at room temperature . It has a molecular weight of 244.16 .Scientific Research Applications
Mercury Ion Detection
This compound has been utilized as a fluorescent probe for the detection of mercury ions (Hg2+). It exhibits excellent selectivity and sensitivity, with a low detection limit and a large Stokes shift, making it highly effective for environmental monitoring and safety assessments .
Solvent Effect Studies
The benzothiazole moiety within the compound is significant for studying solvent effects on photophysical phenomena. This is particularly relevant in the field of optoelectronics, where understanding these effects can lead to the development of new materials and analytical tools .
Organic Synthesis
Benzothiazole derivatives are key intermediates in organic synthesis. They can be used to synthesize various tricyclic compounds, which have potential applications in pharmaceuticals and agrochemicals .
Safety and Hazards
properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-25-19-6-4-5-7-20(19)29-22(25)23-21(26)17-12-14-24(15-13-17)30(27,28)18-10-8-16(2)9-11-18/h4-11,17H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURJGJLZAEIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide |
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